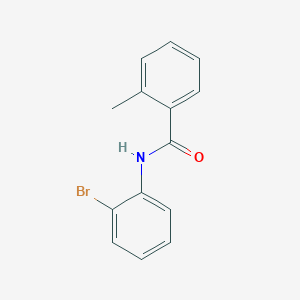

N-(2-bromophenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-bromophenyl)-2-methylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-methylbenzamide typically involves the reaction of 2-bromoaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Oxidation Reactions: Oxidized products such as nitrobenzamides or quinones.

Reduction Reactions: Reduced products such as anilines or amines.

Scientific Research Applications

N-(2-bromophenyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-bromophenyl)acetamide

- N-(2-chlorophenyl)-2-methylbenzamide

- N-(2-fluorophenyl)-2-methylbenzamide

Uniqueness

N-(2-bromophenyl)-2-methylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher polarizability influence the compound’s chemical behavior and interactions.

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2-methylbenzamide, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves a condensation reaction between 2-methylbenzoyl chloride and 2-bromoaniline in the presence of a coupling agent (e.g., DCC) and a base (e.g., triethylamine) in anhydrous dichloromethane . Key factors affecting yield include:

- Temperature : Reactions performed at 0–5°C minimize side reactions like hydrolysis of the acyl chloride.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid byproducts.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) is critical for isolating high-purity product (>95%) .

For industrial scalability, continuous flow reactors can optimize mixing and heat transfer, improving reproducibility .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR confirm the benzamide backbone and bromophenyl substitution. Key signals include the aromatic protons (δ 7.2–8.1 ppm) and the carbonyl carbon (δ ~165 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and halogen interactions. For example, the bromine atom’s electron density can reveal its role in crystal packing .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~304.1 amu) and detects impurities .

Q. How can crystallographic data inconsistencies be resolved during structure refinement of halogenated benzamides?

Advanced Research Question

Discrepancies in X-ray data (e.g., thermal motion parameters or occupancy factors) often arise from disordered halogen atoms or solvent molecules. Strategies include:

- Twinned Data Handling : SHELXD and SHELXE can deconvolute twinned crystals by iterative phase refinement .

- Halogen-Specific Constraints : Applying restraints to Br–C bond lengths (1.89–1.93 Å) and anisotropic displacement parameters improves model accuracy .

- Validation Tools : Programs like PLATON check for voids and overfitting, ensuring compliance with IUCr standards .

Q. How do halogen substituents (e.g., bromine vs. chlorine) influence the biological activity of N-aryl benzamides?

Advanced Research Question

Comparative studies on halogenated benzamides reveal:

| Substituent | Electronic Effects | Bioactivity Trend |

|---|---|---|

| Bromine (Br) | Strong σ-electron withdrawal, enhances receptor binding via halogen bonding | Higher antimicrobial potency (e.g., MIC ~2 µM vs. S. aureus) |

| Chlorine (Cl) | Moderate electron withdrawal, steric hindrance | Reduced selectivity in kinase inhibition assays |

| Bromine’s polarizability strengthens interactions with hydrophobic enzyme pockets (e.g., Trypanosoma brucei inhibitors ), while chlorine may introduce metabolic instability . |

Q. What mechanistic hypotheses explain the antitrypanosomal activity of this compound derivatives?

Advanced Research Question

Preliminary mechanistic studies suggest:

- Target Engagement : Bromine participates in halogen bonding with Trypanosoma brucei tubulin’s Thr360 residue, disrupting microtubule assembly .

- Metabolic Stability : The methyl group on the benzamide reduces oxidative metabolism, prolonging half-life in hepatic microsomes .

- Resistance Profiling : Mutations in β-tubulin (e.g., T360A) diminish efficacy, highlighting target specificity .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Advanced Research Question

Contradictions often stem from impurities or assay variability. Mitigation strategies include:

- Orthogonal Analytical Methods : Combine HPLC (purity >98%) with LC-MS to confirm compound integrity .

- Dose-Response Validation : Replicate IC50 measurements across multiple assays (e.g., fluorescence-based vs. cell viability) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify false positives from aggregation artifacts .

Q. How does this compound compare to fluorinated analogs in drug discovery pipelines?

Advanced Research Question

Fluorinated analogs (e.g., 2-fluoro derivatives) exhibit distinct profiles:

| Property | Bromine Derivative | Fluorine Derivative |

|---|---|---|

| LogP | ~3.2 (higher lipophilicity) | ~2.5 (improved solubility) |

| Target Affinity | Stronger halogen bonding | Enhanced hydrogen bonding |

| Fluorine’s smaller size improves blood-brain barrier penetration, but bromine’s bulk may reduce off-target effects . |

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H12BrNO/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,1H3,(H,16,17) |

InChI Key |

AQRBZHRWMMJGME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.